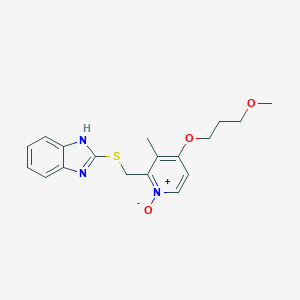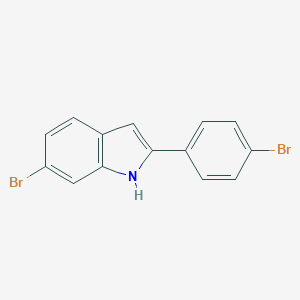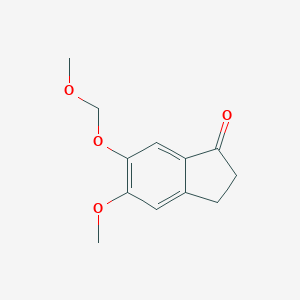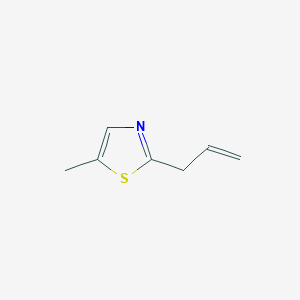
2-Allyl-5-methyl-1,3-thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyl-5-methyl-1,3-thiazole is a sulfur-containing heterocyclic compound that is widely used in many industries such as food, fragrance, and pharmaceuticals. It is a colorless liquid with a pungent odor and is obtained through the synthesis of allyl chloride and 2-amino-5-methylthiazole. This compound has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 2-Allyl-5-methyl-1,3-thiazole is not well understood, but it is believed to act by inhibiting the growth of microorganisms and cancer cells. It is also thought to induce apoptosis, a process of programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
Studies have found that 2-Allyl-5-methyl-1,3-thiazole has several biochemical and physiological effects. It has been shown to possess antioxidant and anti-inflammatory properties, which may help in the prevention and treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. It has also been found to have a positive effect on the immune system and may help in the treatment of infectious diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-Allyl-5-methyl-1,3-thiazole in lab experiments include its high yield, low cost, and ease of synthesis. However, its limitations include its pungent odor, which can be harmful to researchers if not handled properly, and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 2-Allyl-5-methyl-1,3-thiazole. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its use in the development of new drugs for the treatment of cancer and infectious diseases. Additionally, more research is needed to understand the mechanism of action and potential side effects of this compound.
In conclusion, 2-Allyl-5-methyl-1,3-thiazole is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its unique chemical properties and potential applications in various fields. Its synthesis method is simple and high yielding, making it a popular choice for laboratory and industrial applications. It possesses several biochemical and physiological effects and has potential applications in the food, fragrance, and pharmaceutical industries. Further research is needed to understand its mechanism of action and potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-Allyl-5-methyl-1,3-thiazole involves the reaction of allyl chloride with 2-amino-5-methylthiazole in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction takes place under reflux conditions for several hours, and the resulting product is purified by distillation or recrystallization. This method is widely used in the laboratory and industrial settings due to its simplicity and high yield.
Applications De Recherche Scientifique
2-Allyl-5-methyl-1,3-thiazole has been extensively studied for its potential applications in various fields such as food, fragrance, and pharmaceuticals. In the food industry, it is used as a flavoring agent in baked goods, soups, and sauces. In the fragrance industry, it is used as a key ingredient in perfumes and colognes. In the pharmaceutical industry, it has been found to possess antimicrobial and anticancer properties.
Propriétés
Numéro CAS |
154776-22-4 |
|---|---|
Nom du produit |
2-Allyl-5-methyl-1,3-thiazole |
Formule moléculaire |
C7H9NS |
Poids moléculaire |
139.22 g/mol |
Nom IUPAC |
5-methyl-2-prop-2-enyl-1,3-thiazole |
InChI |
InChI=1S/C7H9NS/c1-3-4-7-8-5-6(2)9-7/h3,5H,1,4H2,2H3 |
Clé InChI |
GUCUZGSWVZBQNX-UHFFFAOYSA-N |
SMILES |
CC1=CN=C(S1)CC=C |
SMILES canonique |
CC1=CN=C(S1)CC=C |
Synonymes |
Thiazole, 5-methyl-2-(2-propenyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



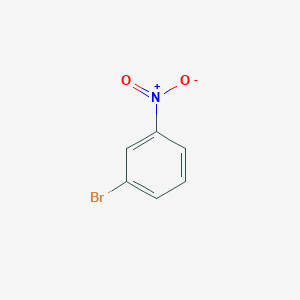
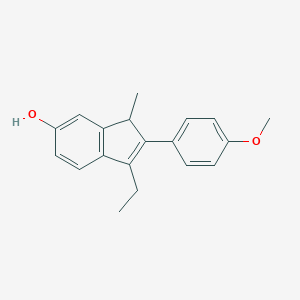
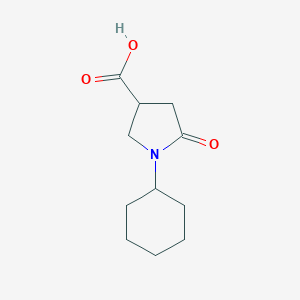
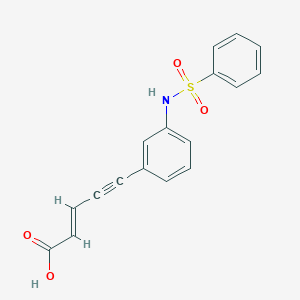
![(3S)-4-[[(2S)-1-[[(1S)-1-Carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]-4-oxobutanoic acid](/img/structure/B119273.png)

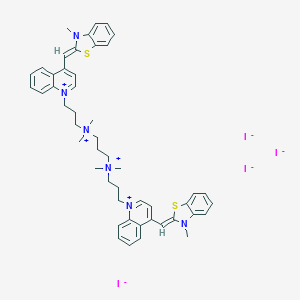
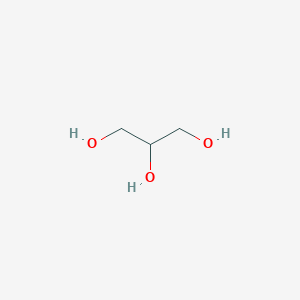
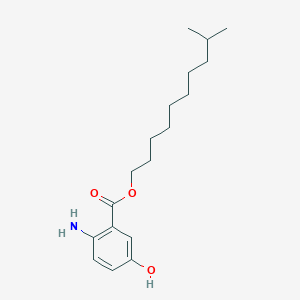
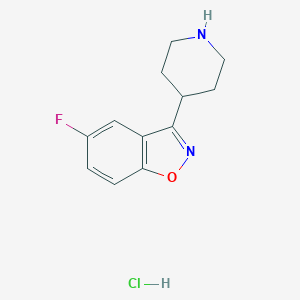
![3(2H)-Pyridazinone, 5-amino-4-chloro-2-[3-(trifluoromethyl)phenyl]-](/img/structure/B119301.png)
